molecular formula C17H20N4O2 B1436894 Olanzapine Lactam Impurity CAS No. 1017241-34-7

Olanzapine Lactam Impurity

Cat. No. B1436894
M. Wt: 312.37 g/mol
InChI Key: CVKVZGLTQPNIEY-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olanzapine Lactam Impurity, also known as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a degradation product of Olanzapine . It is a potential impurity found in commercial preparations of olanzapine . This impurity is formed during storage or exposure to thermal stress .


Synthesis Analysis

The synthesis of Olanzapine Lactam Impurity from olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine .


Molecular Structure Analysis

The molecular formula of Olanzapine Lactam Impurity is C17H20N4O2 . Its molecular weight is 312.37 .


Chemical Reactions Analysis

Olanzapine Lactam Impurity is a degradation product of Olanzapine, a serotonergic . It is formed during storage or exposure to thermal stress .


Physical And Chemical Properties Analysis

Olanzapine Lactam Impurity appears as a yellow solid . It is slightly soluble in DMSO and warm methanol .

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Research, specifically in the study of antipsychotic drugs .
  • Summary of the Application : Olanzapine Lactam Impurity is a potential impurity found in commercial preparations of Olanzapine . Olanzapine is an antipsychotic drug, which is an antagonist of dopamine D-1 and D-2 receptors. It also has antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors .
  • Methods of Application or Experimental Procedures : The synthesis of Olanzapine Lactam Impurity from Olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of Olanzapine . The formation of Olanzapine Lactam Impurity is typically accompanied by the formation of ketothiolactam . Their formation in stressed and aged solid-state formulations is proposed to occur from autoxidation processes catalyzed by formulation excipients .
  • Results or Outcomes Obtained : Olanzapine Lactam Impurity is a degradation product of Olanzapine, a serotonergic, with a light yellow to yellow solid appearance . It’s worth noting that the formation of Olanzapine Lactam Impurity is associated with substantial instability .

Olanzapine Lactam Impurity is a degradation product of Olanzapine, which is a second-generation atypical antipsychotic with proven efficacy for the treatment of schizophrenia . Here are some additional applications:

  • Quality Control in Pharmaceutical Manufacturing : Olanzapine Lactam Impurity is used as a reference standard in the quality control of Olanzapine drug manufacturing .

  • Stability Studies : Olanzapine Lactam Impurity is used in stability studies of Olanzapine. It helps to understand how environmental factors such as temperature, humidity, and light affect the stability of the drug .

  • Method Development in Pharmaceutical Analysis : Olanzapine Lactam Impurity is used in the development of analytical methods such as High-Performance Liquid Chromatography (HPLC) for the analysis of Olanzapine and its related impurities .

  • Pharmacokinetic Studies : Olanzapine Lactam Impurity can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Olanzapine .

  • Toxicological Studies : Olanzapine Lactam Impurity can be used in toxicological studies to understand the potential adverse effects of Olanzapine .

  • Drug Synthesis Studies : Olanzapine Lactam Impurity can be used in drug synthesis studies to understand the reaction pathways and optimize the synthesis process .

  • Impurity Profiling : Olanzapine Lactam Impurity is used in impurity profiling of Olanzapine. It helps to identify and quantify the impurities in the drug, which is crucial for ensuring drug safety .

  • Pharmaceutical Formulation Studies : Olanzapine Lactam Impurity can be used in pharmaceutical formulation studies to understand how different formulation factors affect the stability of Olanzapine .

  • Regulatory Compliance : Olanzapine Lactam Impurity is used to meet regulatory requirements for drug approval. Regulatory agencies require the identification and quantification of impurities in pharmaceutical products .

  • Pharmacovigilance Studies : Olanzapine Lactam Impurity can be used in pharmacovigilance studies to monitor the effects of Olanzapine in populations, identify adverse drug reactions, and improve patient safety .

Safety And Hazards

When handling Olanzapine Lactam Impurity, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Wadekar, P Ravi, M Bhalme, SS Rao… - Pharmaceutical …, 2012 - researchgate.net
Kashyap R. Wadekar, PhD,* is a research scientist (II), Ponnaiah Ravi, PhD, is senior vice-president of R&D, Mitali Bhalme, PhD, is an associate research scientist, S. Srinivasa Rao is a …
Number of citations: 2 www.researchgate.net

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